REACTION_CXSMILES
|
[FH:1].N[C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+]>CN(C)C=O>[Cl:10][C:4]1[C:3]([F:1])=[CH:8][C:7]([Cl:9])=[CH:6][N:5]=1 |f:2.3|
|
Name
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|
Quantity
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120 g
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Type
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reactant
|
Smiles
|
F
|
Name
|
|
Quantity
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40.7 g
|
Type
|
reactant
|
Smiles
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NC=1C(=NC=C(C1)Cl)Cl
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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20.7 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500 ml polytetrafluoroethylene reactor equipped with stirrer
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Type
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TEMPERATURE
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Details
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thermometer and reflux condenser
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Type
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CUSTOM
|
Details
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The resultant nitrogen is removed from the reactor through the reflux condenser
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Type
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ADDITION
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Details
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150 ml of methylene chloride are added to the reaction mixture wich
|
Type
|
ADDITION
|
Details
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is then poured into ice water
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Type
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CUSTOM
|
Details
|
The organic phase is separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted several times with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
|
Type
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DISTILLATION
|
Details
|
The crude product is purified by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: PERCENTYIELD | 91.4% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |